N-[2-(1,1-dioxothian-4-yl)ethyl]-8-azaspiro[4.6]undecane-8-carboxamide
Description
N-[2-(1,1-dioxothian-4-yl)ethyl]-8-azaspiro[4.6]undecane-8-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-[2-(1,1-dioxothian-4-yl)ethyl]-8-azaspiro[4.6]undecane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O3S/c21-17(19-11-4-16-5-14-24(22,23)15-6-16)20-12-3-9-18(10-13-20)7-1-2-8-18/h16H,1-15H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGVJCIKYRQOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCN(CC2)C(=O)NCCC3CCS(=O)(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1,1-dioxothian-4-yl)ethyl]-8-azaspiro[4.6]undecane-8-carboxamide involves multiple steps. Typically, the synthetic route includes the formation of the spirocyclic core followed by the introduction of the dioxothianyl and carboxamide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-[2-(1,1-dioxothian-4-yl)ethyl]-8-azaspiro[4.6]undecane-8-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the spirocyclic core or the functional groups attached to it.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Industrial applications may include its use as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[2-(1,1-dioxothian-4-yl)ethyl]-8-azaspiro[4.6]undecane-8-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(1,1-dioxothian-4-yl)ethyl]-8-azaspiro[4.6]undecane-8-carboxamide can be compared with other spirocyclic compounds and those containing dioxothianyl or carboxamide groups. Similar compounds include various spirocyclic amines and carboxamides, each with unique properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
